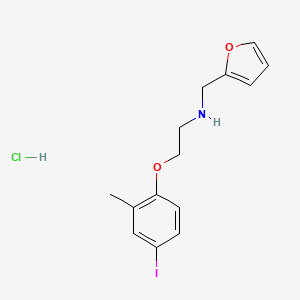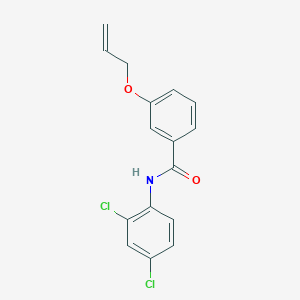![molecular formula C17H14F3NO3 B4401819 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401819.png)
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Descripción general
Descripción
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate works by selectively binding to specific amino acid residues in proteins. This binding alters the conformation of the protein, which can affect its function. This compound has been found to be particularly effective at binding to cysteine residues, which are often involved in protein-protein interactions.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the protein it binds to. For example, this compound has been found to inhibit the activity of certain enzymes, such as caspases, which are involved in programmed cell death. This compound has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its selectivity for specific amino acid residues in proteins. This allows researchers to selectively label and study specific proteins in complex mixtures. However, this compound also has some limitations. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.
Direcciones Futuras
There are many future directions for research involving 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new this compound analogues that have improved selectivity and reduced toxicity. Additionally, this compound could be used to study the interactions between specific proteins and small molecules, which could lead to the development of new drugs and therapies. Finally, this compound could be used in combination with other labeling techniques, such as fluorescent labeling, to study protein-protein interactions in greater detail.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biological processes. Its selectivity for specific amino acid residues in proteins makes it a useful tool for studying protein-protein interactions, enzyme activity, and gene expression. However, this compound also has some limitations, such as its toxicity at high concentrations and the difficulty of synthesizing and purifying it. Despite these limitations, this compound has many future directions for research, including the development of new analogues and the study of protein-small molecule interactions.
Aplicaciones Científicas De Investigación
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and gene expression. This compound has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins in complex mixtures. This allows researchers to study the interactions between these proteins in greater detail.
Propiedades
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-12-9-7-11(8-10-12)16(23)21-14-6-4-3-5-13(14)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQNAYHBLUCFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)
![1-{2-[(1-chloro-2-naphthyl)oxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenyl-2-furyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B4401771.png)

![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4401789.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![3-ethoxy-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)